molecular formula C12H18O7 B13447125 (4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate

Cat. No.: B13447125
M. Wt: 274.27 g/mol
InChI Key: QKPIXQGRPBEVLX-MTUJRNEISA-N
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Description

(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a complex organic compound with a unique structure that includes a tetrahydropyran ring substituted with methyl and acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor to form the tetrahydropyran ring, followed by the introduction of the methyl and acetate groups through selective reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate include other tetrahydropyran derivatives with different substituents, such as:

  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple acetate groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, as it can serve as a versatile intermediate or active agent in various processes.

Properties

Molecular Formula

C12H18O7

Molecular Weight

274.27 g/mol

IUPAC Name

[(2R,3R,4S)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10+,11?,12-/m1/s1

InChI Key

QKPIXQGRPBEVLX-MTUJRNEISA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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